molecular formula C13H13FN4OS B12865117 2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide

2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide

Cat. No.: B12865117
M. Wt: 292.33 g/mol
InChI Key: WUBSKMPPEIRJHA-UHFFFAOYSA-N
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Description

2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide typically involves the reaction of 4-allyl-5-mercapto-4H-[1,2,4]triazole with 2-fluoro-phenyl-acetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, reduced triazole derivatives, and substituted allyl compounds .

Scientific Research Applications

2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with reactive oxygen species and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide apart from similar compounds is its unique combination of the allyl and fluoro-phenyl groups. This combination enhances its biological activity and makes it a promising candidate for further research and development .

Properties

Molecular Formula

C13H13FN4OS

Molecular Weight

292.33 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C13H13FN4OS/c1-2-7-18-11(16-17-13(18)20)8-12(19)15-10-6-4-3-5-9(10)14/h2-6H,1,7-8H2,(H,15,19)(H,17,20)

InChI Key

WUBSKMPPEIRJHA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2F

Origin of Product

United States

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